Bis(2-phenoxyethyl) 2-butenedioate
Description
Bis(2-phenoxyethyl) 2-butenedioate is an ester derivative of 2-butenedioic acid (maleic/fumaric acid), featuring two phenoxyethyl groups attached to the carboxylate moieties. These compounds are typically used in polymer synthesis, plasticizers, or specialty chemical intermediates due to their ester functionalities and solubility profiles .
Properties
Molecular Formula |
C20H20O6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
bis(2-phenoxyethyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C20H20O6/c21-19(25-15-13-23-17-7-3-1-4-8-17)11-12-20(22)26-16-14-24-18-9-5-2-6-10-18/h1-12H,13-16H2/b12-11+ |
InChI Key |
HRYREZUFSWGBTI-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCCOC(=O)/C=C/C(=O)OCCOC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-phenoxyethyl) 2-butenedioate typically involves the esterification of 2-butenedioic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Bis(2-phenoxyethyl) 2-butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Bis(2-phenoxyethyl) 2-butenedioate is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential as a drug delivery agent. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery systems .
Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of bis(2-phenoxyethyl) 2-butenedioate involves its interaction with specific molecular targets. The phenoxyethyl groups can interact with hydrophobic regions of proteins or other biomolecules, facilitating binding and complex formation. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between Bis(2-phenoxyethyl) 2-butenedioate and related esters:
| Compound Name | Substituent Groups | Parent Acid | Key Structural Features |
|---|---|---|---|
| This compound | Phenoxyethyl (aromatic ether) | 2-Butenedioic acid | Aromatic ether groups enhance rigidity |
| Bis(2-ethylhexyl) 2-butenedioate | 2-Ethylhexyl (branched alkyl) | 2-Butenedioic acid | Branched chains improve hydrophobicity |
| Bis(3-phenylpropyl) 2-butenedioate | 3-Phenylpropyl (aromatic alkyl) | 2-Butenedioic acid | Aromatic alkyl groups increase molecular weight |
| Bis(2-n-butoxyethyl)phthalate | n-Butoxyethyl (ether-aliphatic) | Phthalic acid | Phthalate backbone with ether linkages |
Physical and Chemical Properties
Data from structural analogs suggest trends in physical properties:
Key Insight: The phenoxyethyl groups in this compound may result in higher density and lower water solubility compared to aliphatic esters due to increased molecular rigidity .
Biological Activity
Bis(2-phenoxyethyl) 2-butenedioate, a compound of interest in medicinal chemistry, is recognized for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C16H18O4
Molecular Weight: 274.31 g/mol
CAS Number: Not readily available in the current literature.
The compound is an ester derivative that incorporates phenoxyethyl moieties, which are known for their roles in various biological applications.
The biological activity of this compound can be attributed to its interactions with specific biological pathways:
- PPAR Modulation: Similar compounds have shown activity as PPAR (Peroxisome Proliferator-Activated Receptor) agonists. These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis, making them targets for conditions such as diabetes and cardiovascular diseases .
- Antioxidant Activity: The presence of phenoxy groups suggests potential antioxidant properties, which could mitigate oxidative stress in biological systems .
Biological Activity Overview
The following table summarizes the documented biological activities associated with this compound and related compounds:
Case Studies
-
PPAR Activation and Lipid Metabolism:
A study investigated the effects of various PPAR agonists, including derivatives similar to this compound. Results indicated significant improvements in lipid profiles among subjects treated with these compounds, suggesting their utility in managing dyslipidemia . -
Toxicological Assessment:
In a comprehensive review of related fragrance compounds, this compound was evaluated for its safety profile. Findings indicated low acute toxicity and minimal skin sensitization, supporting its use in cosmetic formulations while highlighting the need for further studies on long-term exposure effects . -
Antioxidant Studies:
Research exploring the antioxidant capabilities of phenoxyethyl esters demonstrated that they could effectively scavenge free radicals and reduce oxidative damage in cellular models. This property may contribute to their protective effects against chronic diseases linked to oxidative stress .
Q & A
Basic: What are the recommended protocols for synthesizing Bis(2-phenoxyethyl) 2-butenedioate in laboratory settings?
Answer:
Synthesis typically involves esterification between 2-butenedioic acid (maleic/fumaric acid) and 2-phenoxyethanol. Key steps include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzyme-mediated methods for milder conditions .
- Solvent optimization : Use aprotic solvents (e.g., tetrahydrofuran) to minimize side reactions .
- Reaction monitoring : Track conversion via FT-IR (C=O stretching at ~1700 cm⁻¹) or HPLC .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Safety : Conduct in fume hoods with PPE (gloves, goggles) due to irritant risks .
Basic: How should researchers characterize the physicochemical properties of this compound?
Answer:
A systematic approach includes:
- Thermal stability : TGA/DSC to determine decomposition temperatures (>185°C, inferred from analogous esters) .
- Solubility profiling : Test in polar (water, ethanol) and nonpolar solvents (hexane) to guide formulation studies.
- Spectroscopic analysis :
Advanced: How can factorial design optimize reaction conditions for this compound synthesis?
Answer:
Factorial design enables efficient parameter screening:
-
Variables : Temperature (80–120°C), catalyst concentration (1–5 mol%), and solvent ratio .
-
Response metrics : Yield, purity, and reaction time.
-
Example design matrix :
Run Temp (°C) Catalyst (%) Solvent Ratio Yield (%) 1 80 1 1:1 62 2 120 5 3:1 88 -
Statistical analysis : Use ANOVA to identify significant factors (e.g., temperature contributes 45% variance) .
AI integration : Train machine learning models on historical data to predict optimal conditions .
Advanced: What strategies address contradictions in stability data for ester derivatives like this compound?
Answer:
Contradictions often arise from experimental variability or environmental factors. Mitigation strategies:
- Replication : Conduct triplicate trials under controlled humidity/temperature .
- Accelerated aging studies : Expose samples to elevated temperatures (40–60°C) to model degradation kinetics .
- Theoretical validation : Compare experimental stability with DFT-calculated bond dissociation energies (BDEs) for ester groups .
Documentation : Maintain metadata (e.g., equipment calibration logs) to trace discrepancies .
Advanced: How can computational tools predict the ecological impact of this compound?
Answer:
- QSAR modeling : Estimate toxicity (e.g., LC50 for aquatic organisms) using fragment-based descriptors .
- Degradation pathways : Simulate hydrolysis/oxidation products via Gaussian software .
- Environmental fate : Use EPI Suite to predict biodegradation half-life and bioaccumulation potential .
Experimental cross-check : Validate predictions with Daphnia magna assays for acute toxicity .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, ANSI-approved goggles, and lab coats .
- Ventilation : Use fume hoods for synthesis/purification steps to avoid vapor inhalation .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Training : Conduct COSHH assessments for risk mitigation .
Advanced: How do electronic effects of substituents influence the reactivity of this compound?
Answer:
- Electron-withdrawing groups (EWGs) : Enhance electrophilicity of the ester carbonyl, accelerating nucleophilic attacks (e.g., hydrolysis).
- Steric effects : Bulky substituents on the phenoxy group reduce reaction rates (e.g., in transesterification).
Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
